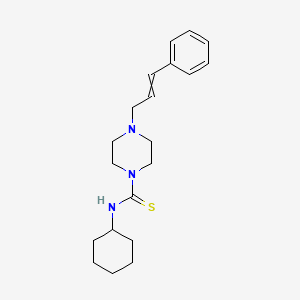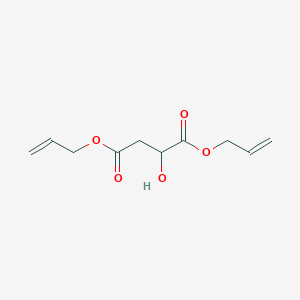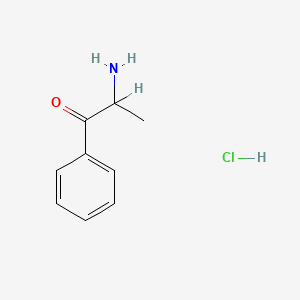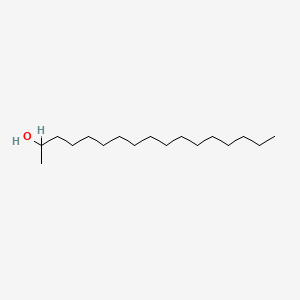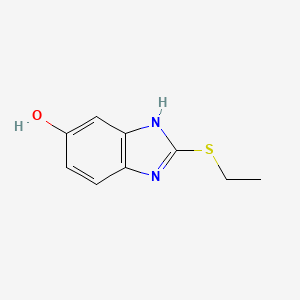
Hexadecan-1-ol;2-methyloxirane;oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecan-1-ol;2-methyloxirane;oxirane is an amphiphilic compound that combines hydrophobic and hydrophilic properties. This compound is part of a broader class of polyethers, which are known for their versatility and wide range of applications. The unique structure of propylene oxide ethylene oxide polymer hexadecyl ether allows it to form micelles and hydrogels in aqueous solutions, making it useful in various industrial and scientific applications .
準備方法
The synthesis of propylene oxide ethylene oxide polymer hexadecyl ether typically involves the polymerization of propylene oxide and ethylene oxide in the presence of a catalyst. The process can be carried out using different polymerization methods, including anionic ring-opening polymerization, coordination polymerization, and cationic polymerization . Industrial production often employs double-metal cyanide catalysts to achieve high efficiency and control over the polymer structure . The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the polymerization process and obtain the desired molecular weight and properties .
化学反応の分析
Hexadecan-1-ol;2-methyloxirane;oxirane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents . For example, the oxidation of the polymer can be achieved using hydrogen peroxide or other peroxides, leading to the formation of hydroxylated products . Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols . Substitution reactions often involve the replacement of functional groups with other reactive species, leading to the formation of modified polymers with different properties .
科学的研究の応用
Hexadecan-1-ol;2-methyloxirane;oxirane has a wide range of scientific research applications. In chemistry, it is used as a surfactant and emulsifier in various formulations . In biology, it is employed in the preparation of drug delivery systems and as a stabilizer for proteins and enzymes . In medicine, it is used in the formulation of pharmaceutical products and as a component of medical devices . In industry, it is utilized in the production of lubricants, adhesives, and coatings . The compound’s ability to form micelles and hydrogels makes it particularly valuable in applications requiring controlled release and targeted delivery of active ingredients .
作用機序
The mechanism of action of propylene oxide ethylene oxide polymer hexadecyl ether involves its ability to interact with both hydrophobic and hydrophilic environments. The polymer’s amphiphilic nature allows it to form micelles in aqueous solutions, encapsulating hydrophobic molecules within its core . This property is exploited in drug delivery systems, where the polymer can encapsulate and protect active pharmaceutical ingredients, enhancing their stability and bioavailability . The polymer can also interact with cell membranes, facilitating the transport of encapsulated molecules into cells . The molecular targets and pathways involved in these interactions depend on the specific application and the nature of the encapsulated molecules .
類似化合物との比較
Hexadecan-1-ol;2-methyloxirane;oxirane is similar to other amphiphilic polyethers, such as poloxamers and polyethylene glycol-polypropylene glycol block copolymers . its unique structure, which includes a long hexadecyl chain, provides distinct advantages in terms of hydrophobicity and micelle formation . Compared to poloxamers, propylene oxide ethylene oxide polymer hexadecyl ether offers better control over the hydrophilic-lipophilic balance, making it more suitable for specific applications requiring tailored solubility and stability . Similar compounds include polyethylene glycol, polypropylene glycol, and other block copolymers with varying ratios of ethylene oxide and propylene oxide .
特性
CAS番号 |
37311-01-6 |
|---|---|
分子式 |
C21H44O3 |
分子量 |
344.6 g/mol |
IUPAC名 |
hexadecan-1-ol;2-methyloxirane;oxirane |
InChI |
InChI=1S/C16H34O.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-3-2-4-3;1-2-3-1/h17H,2-16H2,1H3;3H,2H2,1H3;1-2H2 |
InChIキー |
GTABBGRXERZUAH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCO.CC1CO1.C1CO1 |
正規SMILES |
CCCCCCCCCCCCCCCCO.CC1CO1.C1CO1 |
Key on ui other cas no. |
9087-53-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




